

Application Notes & Protocols for Methacryloyl-CoA Extraction from Tissue Samples

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Compound of Interest

Compound Name: Methacryloyl-CoA

Cat. No.: B108366

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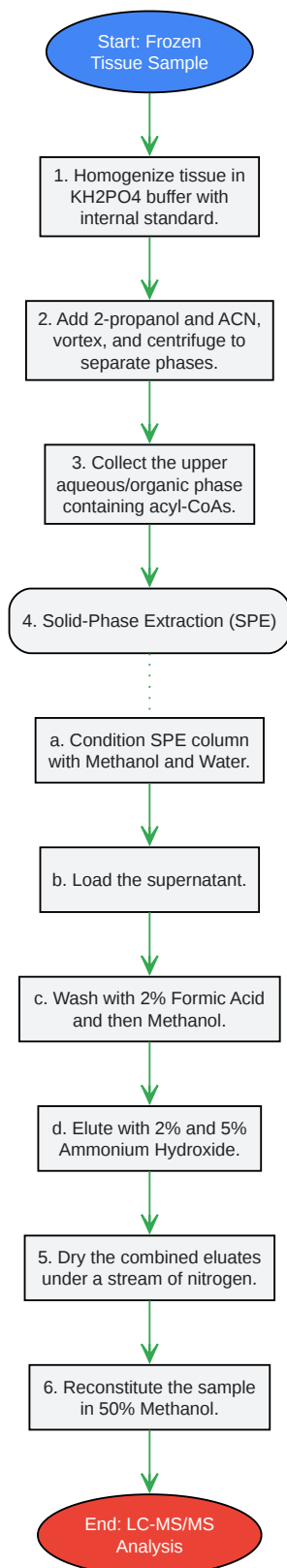
Introduction

Methacryloyl-CoA is a key intermediate in the catabolism of the branched-chain amino acid valine.[1][2] Dysregulation of its metabolism is associated with several inborn errors of metabolism, making the accurate quantification of **Methacryloyl-CoA** in tissue samples crucial for both basic research and clinical diagnostics.[1][3] This document provides a detailed protocol for the extraction of **Methacryloyl-CoA** from tissue samples, suitable for downstream analysis by methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Methacryloyl-CoA is a reactive thioester compound and a metabolite in the valine, leucine, and isoleucine degradation pathway.[1][4] Its accurate measurement is critical for studying various metabolic diseases.[1] The protocol described herein is based on established methods for acyl-CoA extraction, which involve tissue homogenization, liquid-liquid extraction to separate acyl-CoAs from other lipids, and solid-phase extraction for purification.[5][6][7]

Metabolic Pathway of Methacryloyl-CoA

Methacryloyl-CoA is primarily generated during the degradation of valine. The pathway involves several enzymatic steps, and accumulation of **Methacryloyl-CoA** can be indicative of deficiencies in downstream enzymes such as 3-hydroxyisobutyryl-CoA hydrolase.[1][3]



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